

# Application Notes and Protocols: Western Blot for Histone Acetylation after PU139 Treatment

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## Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Histone acetylation is a critical epigenetic modification that plays a central role in regulating gene expression. This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure that is permissive for transcription. Dysregulation of histone acetylation is implicated in various diseases, including cancer.

**PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.<sup>[1][2]</sup> It actively blocks the function of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.<sup>[1][2]</sup> By inhibiting these enzymes, **PU139** leads to a global decrease in histone acetylation, a state known as histone hypoacetylation.<sup>[1]</sup> This results in chromatin condensation and subsequent repression of gene transcription, which can trigger cell cycle arrest and apoptosis in cancer cells.<sup>[1]</sup> This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of **PU139** on histone acetylation.

## Data Presentation

The following table summarizes the expected quantitative changes in histone acetylation levels in SK-N-SH neuroblastoma and HCT116 colon carcinoma cells following treatment with **PU139**.

The data is based on experiments where cells were treated with 25  $\mu$ M of **PU139** for 3 hours. [3] Acetylation levels were measured by Western blot and normalized to a loading control (e.g., total Histone H3).

Cell Line	Histone Modification	Treatment	Fold Change in Acetylation (Relative to DMSO Control)
SK-N-SH	H3K9ac	25 $\mu$ M PU139	↓ (Significant Decrease)
SK-N-SH	H3K14ac	25 $\mu$ M PU139	↓ (Significant Decrease)
SK-N-SH	H4K8ac	25 $\mu$ M PU139	↓ (Significant Decrease)
SK-N-SH	H4K16ac	25 $\mu$ M PU139	↓ (Significant Decrease)
HCT116	H3K9ac	25 $\mu$ M PU139	↓ (Significant Decrease)
HCT116	H3K14ac	25 $\mu$ M PU139	↓ (Significant Decrease)
HCT116	H4K8ac	25 $\mu$ M PU139	↓ (Significant Decrease)
HCT116	H4K16ac	25 $\mu$ M PU139	↓ (Significant Decrease)

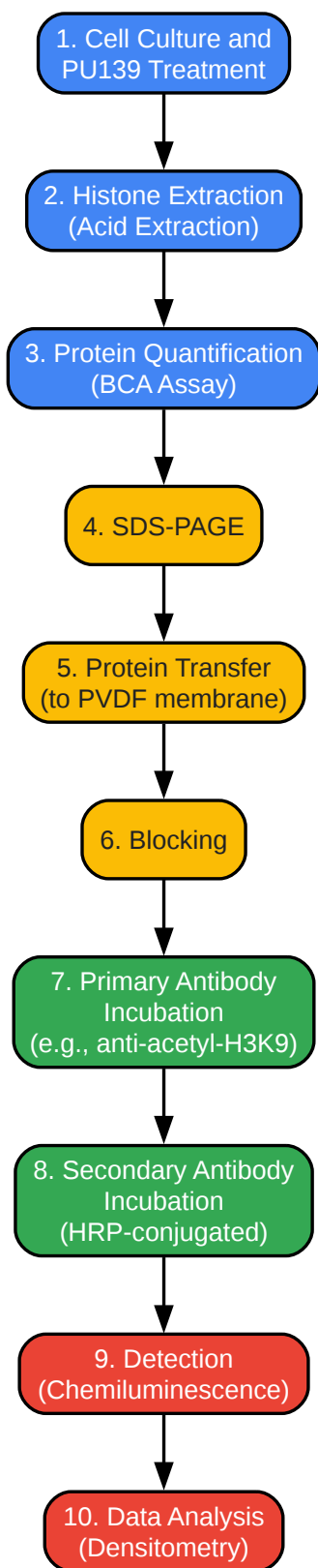
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PU139** and the experimental workflow for the Western blot protocol.



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Caption: Mechanism of **PU139** action on histone acetylation and gene expression.



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Caption: Experimental workflow for Western blot analysis of histone acetylation.

## Experimental Protocols

This section provides a detailed protocol for performing a Western blot to analyze histone acetylation changes following treatment with **PU139**.

## Materials and Reagents

- Cell Culture: Appropriate cell line (e.g., SK-N-SH, HCT116), cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, DMSO, **PU139**.
- Histone Extraction:
  - Lysis Buffer: 10 mM HEPES (pH 7.9), 1.5 mM MgCl<sub>2</sub>, 10 mM KCl, 0.5 mM DTT, protease inhibitors.
  - 0.4 N Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>).
  - 20% Trichloroacetic Acid (TCA).
  - Acetone.
- Protein Quantification: BCA Protein Assay Kit.
- SDS-PAGE:
  - 15% Acrylamide/Bis-acrylamide solution.
  - Tris-HCl, SDS, TEMED, APS.
  - Laemmli sample buffer (2X).
- Protein Transfer:
  - PVDF membrane (0.2 μm pore size).
  - Transfer buffer (Tris, Glycine, Methanol).
- Immunoblotting:

- Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
- Primary antibodies (e.g., anti-acetyl-H3K9, anti-acetyl-H3K14, anti-acetyl-H4K8, anti-acetyl-H4K16, and a loading control like anti-Histone H3).
- HRP-conjugated secondary antibody.
- Detection: Chemiluminescence (ECL) substrate.

## Protocol

- Cell Culture and **PU139** Treatment:
  1. Plate cells at an appropriate density and allow them to adhere overnight.
  2. Treat cells with the desired concentrations of **PU139** (e.g., 25  $\mu$ M) or DMSO (vehicle control) for the specified duration (e.g., 3 hours).
- Histone Extraction (Acid Extraction Method):
  1. Harvest cells and wash with ice-cold PBS.
  2. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
  3. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.
  4. Resuspend the nuclear pellet in 0.4 N H<sub>2</sub>SO<sub>4</sub> and incubate with gentle rotation for 1 hour at 4°C.
  5. Centrifuge at 16,000 x g for 10 minutes at 4°C.
  6. Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube.
  7. Add TCA to a final concentration of 20% and incubate on ice for 30 minutes to precipitate the histones.
  8. Centrifuge at 16,000 x g for 10 minutes at 4°C.

9. Wash the histone pellet twice with ice-cold acetone.
  10. Air-dry the pellet and resuspend in sterile water.
- Protein Quantification:
    1. Determine the protein concentration of the histone extracts using a BCA protein assay according to the manufacturer's instructions.
  - SDS-PAGE:
    1. Prepare a 15% polyacrylamide gel.
    2. Mix equal amounts of protein (e.g., 10-20 µg) with 2X Laemmli sample buffer and boil for 5 minutes.
    3. Load the samples onto the gel and run at 100-120V until the dye front reaches the bottom of the gel.
  - Protein Transfer:
    1. Transfer the separated proteins from the gel to a 0.2 µm PVDF membrane using a wet or semi-dry transfer system. Transfer for 1-2 hours at 100V or overnight at 30V at 4°C.
  - Blocking:
    1. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
  - Primary Antibody Incubation:
    1. Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
  - Secondary Antibody Incubation:
    1. Wash the membrane three times for 10 minutes each with TBST.

2. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Detection:
    1. Wash the membrane three times for 10 minutes each with TBST.
    2. Incubate the membrane with ECL substrate according to the manufacturer's instructions.
    3. Capture the chemiluminescent signal using a digital imaging system.
  - Data Analysis:
    1. Quantify the band intensities using densitometry software (e.g., ImageJ).
    2. Normalize the intensity of the acetylated histone bands to the corresponding loading control (e.g., total Histone H3) for each sample.
    3. Calculate the fold change in acetylation relative to the vehicle-treated control.

## Conclusion

Western blotting is a robust and widely used technique to assess changes in histone acetylation following treatment with inhibitors like **PU139**. This application note provides a comprehensive framework for researchers to design, execute, and interpret experiments aimed at understanding the epigenetic effects of HAT inhibitors. The provided protocols and diagrams serve as a valuable resource for investigating the role of histone acetylation in various biological and pathological processes.

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## References



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